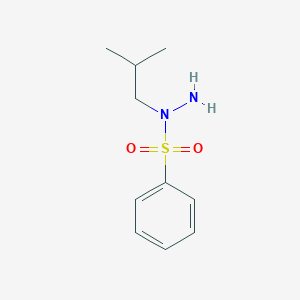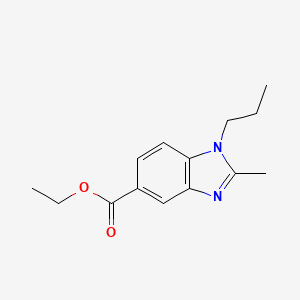![molecular formula C20H16FN3O2 B2783903 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207048-66-5](/img/structure/B2783903.png)
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole derivatives have been studied for their potential biological activities, particularly for cancer treatment . They are often designed by substituting different substituents and synthesized using various techniques .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves multistep reactions . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques .Molecular Structure Analysis
1,2,4-Oxadiazole derivatives are often synthesized with different substituents, which can affect their molecular structure .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its substituents .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds involve detailed chemical processes to produce and analyze the structures and properties of these chemicals. For example, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates a complex process involving refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, confirmed through NMR, IR, and Mass spectral studies, and single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Such methodologies are crucial for developing new compounds with potential biological activities.
Biological Activity
The biological activities of these compounds are diverse, including antibacterial, antioxidant, anti-TB, anti-diabetic, and anticancer properties. The synthesized compounds have shown remarkable anti-TB activity and superior anti-microbial activity, with MIC values lower than standard drugs in some cases. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited moderate to high levels of antitumor activities against various cancer cell lines, highlighting their potential as anticancer agents (Yilin Fang et al., 2016). These findings suggest the potential of such compounds in developing new therapeutic agents.
Antimicrobial Screening
Compounds with the quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and screened for antimicrobial activity against various bacterial and fungal strains. The statistical analysis of their activities has shown significant correlations, indicating their potential as antimicrobial agents (N. Desai, A. Dodiya, 2014). This underscores the importance of such compounds in addressing microbial resistance and developing new antimicrobial strategies.
Molecular Docking Studies
Molecular docking studies are pivotal in understanding the interaction between synthesized compounds and biological targets. These studies help in predicting the affinity and activity of compounds towards specific proteins or enzymes involved in disease pathways, thus aiding in the design of more effective and selective drugs. For instance, compounds have been evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, displaying potent inhibitory activity and suggesting their role as effective anti-cancer agents (Y. Riadi et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-3-12-4-6-13(7-5-12)19-22-20(26-23-19)16-11-24(2)17-9-8-14(21)10-15(17)18(16)25/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXOFGRIFURJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)
